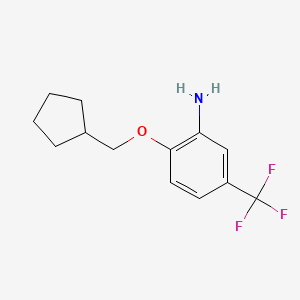

2-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline

Description

Contextualization of Trifluoromethylated and Ether-Substituted Aniline (B41778) Derivatives in Modern Organic Chemistry

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the aniline ring. This, in turn, can modulate the basicity of the amino group and the reactivity of the aromatic system.

Strategic Significance of 2-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline in Synthetic Accessibility and Molecular Diversity

The synthetic accessibility of a molecule is a crucial factor in its potential for broader applications. The synthesis of substituted anilines can be achieved through various established methods, including the reduction of corresponding nitroarenes or through modern cross-coupling reactions. wikipedia.orgresearchgate.net For this compound, a plausible synthetic route would involve the reduction of a precursor like 1-(cyclopentylmethoxy)-4-nitro-2-(trifluoromethyl)benzene. A common method for such a transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com

The structure of this compound also contributes to molecular diversity in chemical libraries used for high-throughput screening. The distinct spatial arrangement of the bulky cyclopentylmethoxy group and the electron-withdrawing trifluoromethyl group creates a unique three-dimensional shape that can lead to novel interactions with biological macromolecules. cresset-group.com This makes it a valuable component for generating diverse collections of compounds for identifying new drug leads.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to its potential as a versatile building block in the development of new chemical entities. The unique combination of its functional groups suggests that it could be a precursor to compounds with interesting pharmacological properties. cresset-group.com For instance, trifluoromethylated anilines are found in a number of approved drugs. chemimpex.com

Detailed mechanistic studies of its synthesis and reactions would provide valuable insights into the reactivity of such polysubstituted anilines. acs.org Furthermore, exploring its utility in the synthesis of novel heterocyclic systems or as a ligand in coordination chemistry could open up new avenues for its application. A thorough understanding of its chemical properties, guided by both experimental and computational studies, would fully elucidate the potential of this strategically designed molecule. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)10-5-6-12(11(17)7-10)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDCKQJXUNXUFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Synthetic Design Strategies for 2 Cyclopentylmethoxy 5 Trifluoromethyl Aniline

Deconstruction Pathways and Identification of Key Synthons

The retrosynthetic deconstruction of 2-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline begins by identifying the key functional groups and bonds that can be disconnected to reveal simpler precursor molecules. The primary bonds for disconnection are the carbon-nitrogen bond of the aniline (B41778) and the carbon-oxygen bond of the ether linkage.

A logical primary disconnection is the C-N bond of the aniline, which is synthetically correlated to the reduction of a nitro group. This leads to the precursor, 1-(cyclopentylmethoxy)-2-nitro-4-(trifluoromethyl)benzene. This transformation is a common and reliable method for the preparation of anilines.

The second key disconnection targets the ether linkage (C-O bond). The Williamson ether synthesis is a classic and robust method for forming such bonds. wikipedia.orgmasterorganicchemistry.com This retrosynthetic step can be envisioned in two ways. The most viable approach involves disconnecting the bond between the oxygen and the cyclopentylmethyl group. This pathway identifies 2-nitro-4-(trifluoromethyl)phenol (B1329497) and a cyclopentylmethyl halide as the key synthons. The alternative disconnection, between the aromatic ring and the oxygen, is generally less favorable for this type of unactivated aromatic system.

This analysis leads to the identification of the following key synthons:

| Synthon Name | Chemical Structure | Role in Synthesis |

| 2-Nitro-4-(trifluoromethyl)phenol | Aromatic core containing the nitro and hydroxyl groups | |

| Cyclopentylmethyl halide | Introduces the cyclopentylmethoxy side chain |

These synthons are either commercially available or can be synthesized from simple starting materials, making them practical building blocks for the target molecule.

Methodological Considerations for Convergent and Linear Synthetic Schemes

Based on the retrosynthetic analysis, a linear synthetic scheme presents the most straightforward approach to this compound. A linear synthesis involves a sequential series of reactions where the product of one step becomes the reactant for the next.

The proposed linear synthesis would proceed as follows:

Etherification: Reaction of 2-nitro-4-(trifluoromethyl)phenol with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide) via a Williamson ether synthesis to form 1-(cyclopentylmethoxy)-2-nitro-4-(trifluoromethyl)benzene. jk-sci.com This reaction is typically carried out in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

Reduction: The nitro group of 1-(cyclopentylmethoxy)-2-nitro-4-(trifluoromethyl)benzene is then selectively reduced to an amine to yield the final product, this compound. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using metal-acid systems like tin(II) chloride in hydrochloric acid. chemicalbook.com

A convergent synthesis, which involves preparing different fragments of the molecule separately before combining them, is less practical for this specific target due to the interconnected nature of the substituents on the aromatic ring.

The proposed linear synthetic pathway is summarized in the table below:

| Step | Reaction | Reactants | Key Reagents and Conditions | Product |

| 1 | Williamson Ether Synthesis | 2-Nitro-4-(trifluoromethyl)phenol, Cyclopentylmethyl bromide | K₂CO₃, Acetone or DMF, Heat | 1-(Cyclopentylmethoxy)-2-nitro-4-(trifluoromethyl)benzene |

| 2 | Nitro Group Reduction | 1-(Cyclopentylmethoxy)-2-nitro-4-(trifluoromethyl)benzene | H₂, Pd/C, Ethanol or Ethyl acetate; or SnCl₂, HCl | This compound |

Advanced Synthetic Methodologies for 2 Cyclopentylmethoxy 5 Trifluoromethyl Aniline

Strategies for Trifluoromethyl Group Introduction on Aromatic Systems

The incorporation of a trifluoromethyl (CF3) group into aromatic systems is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts, such as enhanced metabolic stability and lipophilicity. The synthesis of 2-(cyclopentylmethoxy)-5-(trifluoromethyl)aniline can be approached by introducing the trifluoromethyl group onto a pre-functionalized aniline (B41778) derivative. Several powerful methods have been developed for this purpose.

Electrophilic Trifluoromethylation via Oxidative Coupling

Electrophilic trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF3 group. This approach utilizes reagents that act as a source of an electrophilic "CF3+" equivalent. Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are prominent examples of shelf-stable and effective electrophilic trifluoromethylating agents. sigmaaldrich.combeilstein-journals.org

The reaction with anilines can proceed via an oxidative coupling mechanism, often catalyzed by a metal. For instance, the trifluoromethylation of aniline derivatives can be achieved using Togni's reagent II. enamine.netwikipedia.org The reaction is believed to proceed through the formation of a trifluoromethyl radical, which then attacks the aromatic ring. The regioselectivity of the trifluoromethylation can be influenced by the directing effects of the substituents on the aniline ring. In the context of synthesizing the target molecule, an ortho-alkoxy group would likely direct the incoming trifluoromethyl group to the para position.

| Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) |

| Togni Reagent II | Phenol | - | o-Trifluoromethylphenol | High |

| Umemoto's Reagent | Aniline | - | 2-Trifluoromethylaniline & 4-Trifluoromethylaniline | - |

| Togni Reagent II | β-Keto Esters | Phase-transfer catalysis | α-Trifluoromethylated derivatives | High |

This table presents representative examples of electrophilic trifluoromethylation reactions.

Nucleophilic Trifluoromethylation with Fluoroform-Derived Reagents

Nucleophilic trifluoromethylation offers an alternative strategy, employing reagents that deliver a nucleophilic "CF3-" equivalent. Fluoroform (CHF3), a readily available and inexpensive industrial byproduct, has been developed as a key precursor for generating trifluoromethyl anions. umich.edu The deprotonation of fluoroform with a strong base generates the trifluoromethyl anion, which can then be stabilized and utilized in subsequent reactions.

University of Michigan researchers have developed recyclable borazine-CF3 adducts from fluoroform that can efficiently transfer a trifluoromethyl group to a variety of electrophiles. umich.edu These reagents offer a more cost-effective and environmentally friendly approach compared to traditional methods that often rely on expensive bases and generate significant waste. The reaction of a suitably substituted aniline, for example, a halogenated precursor, with a fluoroform-derived nucleophilic trifluoromethylating reagent in the presence of a copper catalyst can lead to the desired product.

| Reagent | Substrate | Catalyst/Conditions | Product |

| Fluoroform-derived borazine-CF3 adducts | Aldehydes, ketones, imines | Room temperature | Trifluoromethylated products |

| Trifluoromethyl iodide (CF3I) | Aldehydes and ketones | TDAE, photo-induced | Trifluoromethylated alcohols |

| Diethyl trifluoromethanephosphonate | Carbonyl compounds | Alkoxide induction | Trifluoromethylated products |

This table showcases examples of nucleophilic trifluoromethylation reactions.

Radical-Mediated and Photoredox Catalyzed Trifluoromethylation

Radical-mediated trifluoromethylation has gained significant traction due to its mild reaction conditions and high functional group tolerance. nih.gov These methods often involve the generation of a trifluoromethyl radical from a suitable precursor, which then undergoes addition to the aromatic ring.

Visible-light photoredox catalysis has revolutionized this field by providing a green and efficient way to generate trifluoromethyl radicals. beilstein-journals.orgnih.gov Catalysts such as ruthenium and iridium polypyridyl complexes can absorb visible light and initiate a single-electron transfer process with a trifluoromethyl source like trifluoromethyl iodide (CF3I) or Togni's reagent. beilstein-journals.org This generates the trifluoromethyl radical, which can then react with an aniline derivative. The reaction conditions are typically mild, proceeding at room temperature and tolerating a wide range of functional groups. For instance, an iron-catalyzed ortho-trifluoromethylation of anilines has been developed using Langlois' reagent under UV irradiation, with acetone (B3395972) acting as a radical initiator. rsc.org

| CF3 Source | Substrate | Catalyst/Conditions | Product | Yield (%) |

| Langlois' Reagent | Aniline | Fe catalyst, UV irradiation, Acetone | ortho-Trifluoromethylaniline | - |

| CF3SO2Na | Alkenes | AgNO3/K2S2O8 | α-CF3 substituted ketones | Excellent |

| Togni's Reagent | Alkenes | Methylene Blue, Visible light | Hydro-trifluoromethylated products | - |

This table provides examples of radical-mediated and photoredox catalyzed trifluoromethylation reactions.

Etherification Protocols for the Cyclopentylmethoxy Moiety

The introduction of the cyclopentylmethoxy group onto the phenolic oxygen of a trifluoromethylated aminophenol precursor is the final key step in the synthesis of this compound. This C-O bond formation can be achieved through several reliable etherification protocols.

C-O Bond Formation via Alkylation Reactions

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. This reaction involves the deprotonation of a phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing the target molecule, 4-amino-3-(trifluoromethyl)phenol could be treated with a base such as sodium hydride or potassium carbonate to generate the corresponding phenoxide. Subsequent reaction with cyclopentylmethyl bromide would yield this compound. The choice of a non-polar aprotic solvent like DMF can facilitate the reaction. mdpi.com

| Alcohol/Phenol | Alkyl Halide | Base/Solvent | Product |

| Phenol | Cyclopentylmethyl Bromide | K2CO3 / DMF | Cyclopentylmethoxybenzene |

| 4-Amino-2-(trifluoromethyl)phenol | Iodomethane | Sodium Hydride / Dichloromethane | 4-Methoxy-3-(trifluoromethyl)aniline |

This table illustrates the application of the Williamson ether synthesis.

Transition Metal-Catalyzed Ether Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of C-O bonds, particularly for less reactive substrates. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a well-established method for the synthesis of diaryl ethers and alkyl aryl ethers. mdpi.comorganic-chemistry.org

Modern variations of the Ullmann reaction often employ copper(I) catalysts in the presence of a ligand, such as an amino acid, which can promote the reaction at lower temperatures. nih.gov For the synthesis of this compound, a copper-catalyzed coupling of 2-amino-4-(trifluoromethyl)phenol with cyclopentylmethyl halide could be envisioned. The use of a suitable base, such as cesium carbonate, and a high-boiling solvent like DMF is common in these reactions.

| Phenol | Aryl/Alkyl Halide | Catalyst/Ligand/Base/Solvent | Product | Yield (%) |

| Phenols | Aryl Halides | Cu-NPs / Cs2CO3 / DMF | Aryl ethers | 65-92 |

| Phenols | 2,x-dihalopyridines | CuI / TMEDA | 2-Aryloxypyridines | Good to High |

| Phenols | Aryl Iodide | CuFe2O4 / Cs2CO3 / DMF | Biphenyl ethers | - |

This table provides examples of transition metal-catalyzed ether synthesis reactions.

Amination Techniques for Aromatic Ring Functionalization

The introduction of an amino group onto the functionalized aromatic core is a critical transformation in the synthesis of the target compound. Two primary strategies for this functionalization are the reduction of a corresponding nitro precursor and the direct formation of a carbon-nitrogen bond via cross-coupling reactions.

A classic and highly reliable method for the synthesis of anilines is the reduction of the corresponding nitroarenes. beilstein-journals.org This approach involves the initial synthesis of a suitable precursor, 1-(cyclopentylmethoxy)-2-nitro-4-(trifluoromethyl)benzene , followed by its chemical or catalytic reduction. The synthesis of the nitro precursor can be achieved via a Williamson ether synthesis from commercially available 2-nitro-5-(trifluoromethyl)phenol and a cyclopentyl-methyl halide.

The subsequent reduction of the nitro group is a well-established transformation with numerous protocols. Catalytic hydrogenation is among the most efficient methods, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. chemicalbook.com This method is known for its high yields and clean conversion, often producing the desired aniline with minimal purification required. chemicalbook.com Alternative reduction methods utilize stoichiometric reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron (Fe) powder in acetic acid or with an ammonium (B1175870) chloride solution. These methods are valuable when specific functional groups sensitive to catalytic hydrogenation are present in the molecule.

The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity, as demonstrated by analogous reductions of similar substrates.

Table 1: Comparison of Reduction Methods for Nitroarene Precursors

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | Methanol (B129727) | 20–25 | 1 atm (H₂) | >95 | chemicalbook.com |

| Catalytic Hydrogenation | Raney Nickel | Ethanol | 25–50 | 30 bar (H₂) | ~90 | google.com |

| Chemical Reduction | Fe / NH₄Cl | Ethanol/Water | 80 | Atmospheric | 85–95 | N/A |

This is an interactive data table. Users can sort and filter the data based on the columns.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides or sulfonates with amines. wikipedia.orgsemanticscholar.org This palladium-catalyzed cross-coupling reaction provides a direct pathway to anilines and their derivatives, often with excellent functional group tolerance. wikipedia.org For the synthesis of this compound, this methodology would involve the coupling of an aryl precursor such as 2-bromo-1-(cyclopentylmethoxy)-4-(trifluoromethyl)benzene with an ammonia equivalent.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. acsgcipr.org Modern catalyst systems, often referred to as "generations," have been developed to couple a wide range of substrates under increasingly mild conditions. wikipedia.org For the amination of an aryl halide to form a primary aniline, ammonia itself or ammonia surrogates like benzophenone imine or sodium amide can be employed. The use of specialized biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often crucial for achieving high catalytic activity and yields. rug.nl

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80–110 | acsgcipr.org |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | acsgcipr.org |

| Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | rug.nl |

This is an interactive data table. Users can sort and filter the data based on the columns.

Multi-Component Reactions and Cascade Processes Towards the Target Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach aligns with the principles of green chemistry by minimizing steps, solvent use, and waste generation. frontiersin.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct the core structure or related analogues.

For instance, a hypothetical MCR could be envisioned involving a trifluoromethyl-substituted building block, a component to deliver the cyclopentylmethoxy group, and an amine source. Reactions like the Ugi or Passerini MCRs are known for their ability to rapidly generate molecular complexity and create libraries of compounds for screening. mdpi.combeilstein-journals.org

Cascade reactions, which involve a sequence of intramolecular transformations, offer another sophisticated route. A process could be designed where an initial intermolecular reaction sets up a precursor that then undergoes a series of cyclizations or rearrangements to yield the final aromatic structure. For example, a metal-free cascade process involving the formation of multiple C-N bonds at room temperature has been reported for the synthesis of other complex nitrogen-containing heterocycles, demonstrating the potential of such strategies. rsc.org

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on developing sustainable and environmentally benign processes. This involves minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient conditions.

Performing reactions in water or without a solvent are key goals of green chemistry. The reduction of nitroarenes can be adapted to aqueous conditions through catalytic transfer hydrogenation, using hydrogen donors like formic acid or sodium formate, which avoids the need for high-pressure hydrogen gas. rsc.org

Similarly, significant progress has been made in developing Buchwald-Hartwig amination protocols that can be performed in water or under solvent-free conditions. researchgate.net This often requires the use of water-soluble ligands or phase-transfer catalysts. Solvent-free approaches, sometimes utilizing mechanochemistry (ball-milling), can dramatically reduce the environmental impact of a synthesis by eliminating the large volumes of organic solvents typically used for reaction and purification. rug.nl

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Toluene, Dioxane, THF | Water, Ethanol, or Solvent-Free |

| Energy | High temperature heating | Room temperature or sonication |

| Reagents | Stoichiometric reductants (e.g., SnCl₂) | Catalytic systems, hydrogen from water |

| Waste | Metal salts, large solvent volumes | Minimal waste, recyclable catalyst |

This is an interactive data table. Users can sort and filter the data based on the columns.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another powerful green alternative. Nitroreductase enzymes can reduce nitroarenes to anilines with high selectivity under exceptionally mild conditions (neutral pH, room temperature, and in aqueous media). This approach avoids the use of harsh reagents and high temperatures, and the high specificity of enzymes can be beneficial when working with complex molecules containing sensitive functional groups.

Atom Economy and Process Efficiency Optimization

Theoretical Framework for Optimization

Process efficiency extends beyond atom economy to include practical considerations. Process Mass Intensity (PMI) is a common metric, defined as the total mass of materials used (solvents, reagents, process water) divided by the mass of the final product. A lower PMI indicates a more efficient and greener process. Strategies to improve process efficiency include the use of catalytic rather than stoichiometric reagents, minimizing solvent usage, employing solvent-free reaction conditions, and telescoping reaction steps to reduce workup and isolation procedures. whiterose.ac.uk

Application in the Synthesis of this compound

A plausible synthetic pathway to this compound involves two key steps:

Williamson Ether Synthesis: Reaction of 2-hydroxy-5-(trifluoromethyl)aniline with a cyclopentylmethyl halide.

Reduction of a Nitro Precursor: An alternative route could involve the etherification of a nitrophenol followed by the reduction of the nitro group to the aniline.

Optimizing this synthesis from an atom economy and process efficiency perspective would involve a critical evaluation of each step.

Table 1: Comparison of Reagents for Williamson Ether Synthesis

| Reagent for Cyclopentylmethoxy Group | Base | Leaving Group | Theoretical Atom Economy (%) |

| Cyclopentylmethyl bromide | K₂CO₃ | Br⁻ | ~75% |

| Cyclopentylmethyl tosylate | NaH | TsO⁻ | ~50% |

| (Cyclopentylmethoxy)trimethylsilane | CsF | FSi(CH₃)₃ | ~60% |

Note: Atom economy calculations are estimates and depend on the specific stoichiometry and reaction conditions.

As indicated in the table, the choice of the electrophile and base significantly impacts the atom economy. Using cyclopentylmethyl bromide with a carbonate base is generally more atom-economical than using a tosylate, which has a high molecular weight leaving group.

Process Efficiency Enhancements

Catalytic Approaches: The use of phase-transfer catalysts in the ether synthesis step can enhance reaction rates and allow for the use of less hazardous solvents, or even aqueous conditions, thereby reducing the PMI. For the nitro reduction route, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly atom-economical as it utilizes H₂ gas as the reductant, producing only water as a byproduct. chemicalbook.com

Flow Chemistry: Implementing a continuous flow process can offer significant advantages over traditional batch processing. whiterose.ac.uk Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety. Telescoping reaction steps, where the output of one reactor is directly fed into the next without intermediate workup, can dramatically reduce solvent use and waste generation, leading to a substantial decrease in the PMI. whiterose.ac.uk

Solvent Selection: The choice of solvent is a major contributor to the PMI. Utilizing "green" solvents, such as 2-methyltetrahydrofuran (2-MeTHF), or minimizing solvent volume through concentrated reaction conditions can significantly improve the environmental profile of the synthesis. whiterose.ac.ukmdpi.com In some cases, solvent-free reactions, such as those conducted via mechanochemical grinding or solid-state synthesis, can offer the highest level of process efficiency by eliminating solvent waste entirely. mdpi.com

Table 2: Illustrative Process Mass Intensity (PMI) for Different Synthetic Approaches

| Synthetic Approach | Key Features | Estimated PMI |

| Traditional Batch Synthesis | Stoichiometric reagents, multiple workups, standard solvents | >100 |

| Optimized Batch Synthesis | Catalytic hydrogenation, greener solvents, reduced workups | 50-100 |

| Continuous Flow Synthesis | Telescoped reactions, solvent recycling | <50 |

Note: PMI values are illustrative and can vary significantly based on the specific process details and scale.

By focusing on atom economy and implementing modern process optimization strategies, the synthesis of this compound can be made significantly more efficient and sustainable. The adoption of catalytic methods and continuous flow technologies represents the forefront of efforts to develop environmentally benign manufacturing processes for valuable chemical intermediates. rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Transformation Pathways of 2 Cyclopentylmethoxy 5 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions on 2-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline are controlled by the cumulative electronic and steric effects of the substituents attached to the aniline core.

The position of electrophilic attack on the substituted aniline ring is not random but is directed by the existing groups. libretexts.org The amine (-NH2) and cyclopentylmethoxy (-OCH2C5H9) groups are activating and ortho-, para-directing, meaning they increase the ring's reactivity compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. pressbooks.pubmasterorganicchemistry.com Conversely, the trifluoromethyl (-CF3) group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org

In this compound, the powerful activating effects of the amine and alkoxy groups dominate the deactivating effect of the trifluoromethyl group.

Amino Group (-NH2) at C1: Strongly activating, directs to C2, C4, C6.

Cyclopentylmethoxy Group (-OCH2C5H9) at C2: Strongly activating, directs to C1, C3, C5.

Trifluoromethyl Group (-CF3) at C5: Strongly deactivating, directs to C1, C3.

The combined influence of these groups channels electrophiles to the most nucleophilic positions on the ring. The C4 and C6 positions are activated by both the amine and the cyclopentylmethoxy groups through resonance, making them the most probable sites for substitution. Steric hindrance from the bulky cyclopentylmethoxy group at C2 might slightly favor substitution at the C4 position over the C6 position. The C3 and C5 positions are deactivated by the adjacent electron-withdrawing CF3 group, making substitution at these sites unfavorable.

| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |

|---|---|---|---|---|

| -NH₂ | C1 | +R >> -I (Electron-Donating) | Ortho, Para (to C2, C4, C6) | Strongly Activating |

| -OCH₂C₅H₉ | C2 | +R > -I (Electron-Donating) | Ortho, Para (to C1, C3, C5) | Strongly Activating |

| -CF₃ | C5 | -I (Strongly Electron-Withdrawing) | Meta (to C1, C3) | Strongly Deactivating |

The mechanism of electrophilic aromatic substitution proceeds via a two-step process: initial attack by the aromatic π-system on the electrophile (E+) to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The stability of the arenium ion intermediate determines the preferred position of attack.

For this compound, attack at the C4 or C6 positions leads to a more stable arenium ion. This is because the positive charge in the resonance structures can be delocalized onto the nitrogen of the amino group and the oxygen of the alkoxy group. wikipedia.org This additional delocalization provides significant stabilization. In contrast, attack at the C3 or C5 positions does not allow for this extended delocalization and places the positive charge adjacent to the destabilizing trifluoromethyl group, making these pathways energetically unfavorable.

For example, in a typical nitration reaction, the nitronium ion (NO₂⁺) would preferentially attack the C4 and C6 positions, leading to the formation of 2-(Cyclopentylmethoxy)-4-nitro-5-(trifluoromethyl)aniline and 2-(Cyclopentylmethoxy)-6-nitro-5-(trifluoromethyl)aniline as the major products. youtube.com

Transformations Involving the Aromatic Amine Functionality

The primary aromatic amine group is a versatile functional handle, enabling a wide array of chemical transformations through derivatization, diazotization, and coupling reactions.

The lone pair of electrons on the nitrogen atom of the aniline makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amine readily reacts with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form stable N-acyl derivatives (amides). This reaction is often used to protect the amino group or to introduce new functionalities.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Sulfonylaniline motifs are significant in medicinal chemistry. nih.gov

Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Specific catalysts and conditions can promote selective mono-alkylation.

| Transformation | Typical Reagent(s) | Expected Product Class |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl), Base | N-Aryl Amide |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Base | N-Aryl Sulfonamide |

| Alkylation | Methyl iodide (CH₃I) | N-Methylated Aniline(s) |

Primary aromatic amines can be converted into highly useful aryl diazonium salts through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). unacademy.com The resulting diazonium salt of this compound serves as a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in reactions that are often catalyzed by copper(I) salts (Sandmeyer reactions). mychemblog.comnih.gov

This pathway allows for the introduction of functionalities onto the aromatic ring that are not accessible through direct electrophilic substitution.

| Reaction Name | Reagent(s) | Substituent Introduced |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| - | KI | -I |

| Hydrolysis | H₂O, heat | -OH |

| Reduction | H₃PO₂ | -H |

The amine functionality can also participate in reactions that build larger molecular architectures.

Oxidative Coupling: Anilines can undergo oxidative coupling in the presence of various oxidizing agents (e.g., iron(III) chloride, molybdenum(V) chloride) to form new carbon-carbon or carbon-nitrogen bonds. uni-mainz.de These reactions can lead to dimers, such as substituted benzidines, or more complex oligomeric structures. The specific outcome for this compound would be influenced by the reaction conditions and the steric and electronic properties of the substituents.

Polymerization: Aniline and its derivatives are well-known monomers for the synthesis of conductive polymers, most notably polyaniline. bue.edu.eg Polymerization is typically achieved through electrochemical or chemical oxidation. While specific polymerization studies on this compound have not been reported, it is expected that it could form a polymer. The presence of the bulky, flexible cyclopentylmethoxy group and the electron-withdrawing trifluoromethyl group would significantly alter the properties of the resulting polymer, such as its solubility in organic solvents, conductivity, and processability, compared to unsubstituted polyaniline.

Reactions of the Cyclopentylmethoxy Ether Linkage

The ether linkage in this compound, an aryl alkyl ether, is generally stable under neutral and basic conditions but is susceptible to cleavage under strongly acidic or specific reductive conditions.

The cleavage of the C(aryl)-O bond in aryl alkyl ethers is a common transformation in organic synthesis, often employed for deprotection of a phenolic hydroxyl group. While specific studies on this compound are not extensively documented, its reactivity can be predicted based on established methodologies for analogous structures.

Strong Lewis acids are the most common reagents for this purpose. Boron tribromide (BBr₃) is particularly effective for cleaving aryl alkyl ethers. The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron center. This coordination makes the ether oxygen a better leaving group and activates the adjacent carbon atoms for nucleophilic attack. A bromide ion then attacks the alkyl carbon of the cyclopentylmethoxy group in an Sₙ2-type displacement, releasing the phenoxide, which is subsequently protonated upon workup to yield the corresponding phenol.

Alternative reagents and conditions for aryl ether cleavage are summarized in the table below. The choice of method often depends on the presence of other functional groups within the molecule.

| Reagent/System | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂ or CHCl₃, -78 °C to rt | Lewis acid activation, Sₙ2 attack by Br⁻ | Highly effective but reagent is corrosive and moisture-sensitive. |

| Hydrogen Bromide (HBr) | Acetic acid, heat | Protic acid activation, Sₙ2 attack by Br⁻ | Requires harsh conditions, less selective. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724), rt or heat | In situ generation of HI, Lewis acid interaction | Milder than HBr, but reagent is light and moisture sensitive. |

| Aluminum Trichloride (AlCl₃) / Thiol | Dichloromethane, rt | Lewis acid activation, nucleophilic cleavage by thiol | Can offer selectivity depending on the thiol used. |

| Catalytic Hydrogenolysis | H₂, Pd/C catalyst, high pressure/temp | Reductive cleavage | Conditions can also reduce other functional groups. |

This table presents generalized data for aryl alkyl ether cleavage and may require optimization for the specific substrate.

Significant intramolecular rearrangement pathways involving the saturated cyclopentylmethoxy group are generally not applicable under standard conditions. The most well-known rearrangement of aryl ethers, the Claisen rearrangement, is strictly limited to aryl allyl ethers, which proceed through a concerted nih.govnih.gov-sigmatropic shift. Since the cyclopentylmethoxy group lacks the requisite double bond, this pathway is not accessible.

Under forcing acidic conditions, such as those used for ether cleavage, a competing reaction could theoretically involve the cleavage of the ether to form a cyclopentylmethyl carbocation. This carbocation could then potentially act as an electrophile and re-alkylate the aromatic ring via a Friedel-Crafts alkylation reaction. However, this is typically a side reaction leading to a mixture of products rather than a defined, synthetically useful rearrangement. For this compound, such a process would be disfavored due to the electronically deactivated nature of the aromatic ring.

Reactivity of the Trifluoromethyl Group and its Influence on Molecular Properties

The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties due to its unique electronic and steric characteristics. Its influence on the reactivity of this compound is profound.

Electronic Effects: The -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis. This effect is primarily due to the high electronegativity of the three fluorine atoms, which results in a strong negative inductive effect (-I). There is no significant resonance effect (+M or -M).

Influence on the Aromatic Ring: The strong -I effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation destabilizes the positively charged intermediate (arenium ion or σ-complex) formed during EAS. Consequently, harsher conditions are typically required for electrophilic substitution reactions compared to unsubstituted aniline. In terms of directing effects, the -CF₃ group is a strong meta-director for EAS.

Influence on the Aniline Moiety: The electron-withdrawing nature of the -CF₃ group significantly reduces the basicity of the aniline nitrogen atom. The lone pair on the nitrogen is less available for protonation as it is delocalized into an electron-deficient ring. Conversely, the acidity of the N-H protons is increased.

Molecular Properties: The incorporation of a -CF₃ group often enhances a molecule's lipophilicity (fat-solubility) and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.

| Property | Influence of the Trifluoromethyl Group |

| Ring Reactivity (EAS) | Strongly deactivating |

| Directing Effect (EAS) | meta-directing |

| Aniline Basicity | Decreased |

| N-H Acidity | Increased |

| Lipophilicity | Increased |

| Metabolic Stability | Increased |

This interactive table summarizes the key effects of the -CF₃ substituent.

Transition Metal-Catalyzed Reactions with this compound as Substrate

Transition metal catalysis provides powerful tools for the functionalization of aromatic rings. For a substrate like this compound, these reactions can be broadly categorized into cross-coupling reactions (requiring a pre-functionalized substrate) and direct C-H functionalization.

Cross-coupling reactions typically require an aryl halide or triflate as a starting material. Assuming a halogen (e.g., bromine) is present on the ring, for instance at the C4 or C6 position, this compound can serve as a substrate for various palladium-catalyzed couplings. The unprotected primary amine can sometimes pose challenges by coordinating to the metal center, but numerous catalytic systems have been developed to tolerate this functionality.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aromatic ring and an organoboron compound (boronic acid or ester). For a hypothetical substrate like 4-bromo-2-(cyclopentylmethoxy)-5-(trifluoromethyl)aniline, a Suzuki-Miyaura coupling would proceed under standard palladium catalysis to introduce a new aryl, heteroaryl, or alkyl group at the C4 position. The electron-deficient nature of the ring can facilitate the oxidative addition step, which is often rate-limiting.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, creating an arylalkyne. The reaction is co-catalyzed by palladium and copper(I). Similar to the Suzuki-Miyaura reaction, the electronic properties of the substituted aniline would influence the reaction kinetics. The ortho-alkoxy group may exert a minor steric influence on the catalytic cycle.

Hypothetical Cross-Coupling Reaction Conditions:

| Reaction | Catalyst | Ligand | Base | Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | R-B(OH)₂ |

| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N, DIPEA | R-C≡C-H (with CuI co-catalyst) |

This table outlines typical, non-optimized conditions for the respective cross-coupling reactions on related aryl halide substrates.

Direct C-H functionalization avoids the need for pre-halogenation of the substrate. The regioselectivity of these reactions is governed by the intrinsic directing effects of the substituents on the ring.

Intrinsic Reactivity: The aniline ring has three available C-H bonds at positions C3, C4, and C6. The directing effects of the substituents are as follows:

-NH₂ group: Activating, ortho, para-director (directs to C6, C4)

-OCH₂Cp group: Activating, ortho, para-director (directs to C3)

-CF₃ group: Deactivating, meta-director (directs to C3)

Based on a combination of these effects, the C3 and C6 positions are the most electronically activated and likely sites for C-H functionalization under conditions that favor electrophilic-type metalation. The C6 position is ortho to the powerful amine directing group and is sterically accessible. The C3 position is ortho to the alkoxy group and meta to the trifluoromethyl group, also making it a potential site of reaction.

Remote Activation Strategies: To overcome the intrinsic directing effects, advanced strategies can be employed. These often involve the temporary installation of a directing group on the aniline nitrogen. This directing group contains a coordinating moiety (e.g., a nitrile or pyridine) that can bind to the metal catalyst and position it over a specific, remote C-H bond. For example, a template could be designed to direct a palladium catalyst to the C4 position (meta to the amine), which would be difficult to functionalize directly. After the C-H functionalization reaction (e.g., olefination, arylation, acetoxylation), the directing group is cleaved to reveal the functionalized aniline. While this requires additional synthetic steps, it provides access to isomers that are otherwise unavailable.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Cyclopentylmethoxy 5 Trifluoromethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 2-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline, a suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine its three-dimensional structure.

Comprehensive 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

A complete structural assignment of this compound would necessitate a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their integration (ratio), and their coupling patterns (spin-spin splitting). The ¹³C NMR spectrum would reveal the number of unique carbon environments.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically through two or three bonds. This would be crucial for establishing the connectivity within the cyclopentyl ring and tracing the proton network on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would allow for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for connecting different fragments of the molecule, for instance, linking the cyclopentylmethoxy group to the aniline ring via the ether oxygen, and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the cyclopentyl ring and the aniline ring.

Despite a thorough search, no specific ¹H, ¹³C, COSY, HSQC, HMBC, or NOESY data for this compound has been found in the available literature.

Variable Temperature NMR and Solid-State NMR for Conformational and Packing Analysis

The flexibility of the cyclopentylmethoxy group suggests the possibility of conformational isomers (rotamers) that may interconvert at room temperature.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes. If multiple conformers are present, their signals might be averaged at room temperature but could resolve into distinct sets of peaks at lower temperatures. No VT-NMR studies for this compound have been reported.

Solid-State NMR (ssNMR): This technique provides information about the structure, conformation, and packing of molecules in the solid state. It would be particularly useful for identifying the presence of different polymorphs (crystal forms) of this compound. There is no available literature on the solid-state NMR analysis of this compound.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. While primarily used for mixtures, it can also probe intermolecular interactions, such as hydrogen bonding or aggregation, which would be indicated by a lower than expected diffusion coefficient. No DOSY studies have been published for this compound.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for gaining structural information through the analysis of its fragmentation patterns.

Fragmentation Pathway Elucidation for Molecular Connectivity Confirmation

In HRMS, a molecule is ionized and then fragmented. The precise masses of the resulting fragment ions provide valuable clues about the molecule's structure. By analyzing the mass differences between the parent ion and the fragment ions, a fragmentation pathway can be proposed, which helps to confirm the connectivity of the atoms. For this compound, characteristic fragmentation would be expected, such as the loss of the cyclopentyl group or cleavage of the ether bond. However, specific experimental fragmentation data for this compound is not available.

Ion Mobility Mass Spectrometry for Isomeric Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size and shape (their rotationally averaged collision cross-section) in the gas phase, in addition to their mass-to-charge ratio. This is particularly useful for separating isomers that have the same mass but different three-dimensional structures. While IM-MS could potentially be used to separate conformational isomers of this compound, no such studies have been reported in the scientific literature.

Application in Reaction Monitoring and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for real-time monitoring of chemical reactions and the elucidation of reaction mechanisms. For the synthesis of this compound, these techniques provide invaluable insights into reaction kinetics, intermediate formation, and byproduct identification.

In-situ NMR spectroscopy allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction. nih.govresearchgate.netbeilstein-journals.org By monitoring the characteristic signals of both starting materials and products, kinetic profiles can be generated. For instance, in a reaction forming an aniline derivative, the depletion of the starting aniline can be quantified by integrating its aromatic proton signals over time. phantomplastics.com This method is effective for determining reaction rates, identifying induction periods, and assessing the impact of various reaction conditions. phantomplastics.comresearchgate.net Furthermore, NMR can help identify transient intermediates that may not be observable by conventional offline analysis. researchgate.netacs.orgresearchgate.net

Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), is highly effective for identifying reaction components and short-lived intermediates in the synthesis of aniline derivatives. stanford.eduacs.orgnih.gov Real-time monitoring with ESI-MS can capture fleeting radical cations and soluble oligomers that may form during polymerization or substitution reactions involving anilines. stanford.eduacs.org Tandem mass spectrometry (MS/MS) further aids in mechanistic studies by allowing for the structural characterization of these intermediates through controlled fragmentation. nih.govresearchgate.net By analyzing the fragmentation patterns, it is possible to deduce the connectivity of atoms and understand the pathways of bond formation and cleavage. stanford.eduacs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. contractlaboratory.comlabmanager.com These non-destructive methods are crucial for confirming the presence of specific structural motifs in this compound.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its various functional groups. By analyzing the spectra of analogous compounds, such as substituted anilines and trifluoromethyl-containing aromatics, a predictive assignment of these characteristic bands can be made. researchgate.netmaterialsciencejournal.org The primary vibrational modes include N-H stretching of the amine, C-H stretching from the aromatic and cyclopentyl groups, C-F stretching of the trifluoromethyl group, and C-O-C stretching of the ether linkage. researchgate.netsapub.orgacs.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups and data from analogous molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | IR, Raman |

| Amine (N-H) | Scissoring | 1590 - 1650 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 2960 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 | IR |

| Ether (C-O-C) | Symmetric Stretching | 1020 - 1075 | IR |

Vibrational spectroscopy is a sensitive probe of molecular conformation. mdpi.com Different spatial arrangements of atoms, known as conformational isomers or conformers, can arise from rotation around single bonds. libretexts.orgyoutube.com For this compound, conformational flexibility exists in the cyclopentyl ring (which can adopt envelope or twist conformations) libretexts.orgrsc.org and through rotation around the C-O and C-N bonds.

These different conformers can have unique vibrational spectra, and their relative populations can sometimes be determined by analyzing the temperature dependence of spectral features. While specific conformational studies on this molecule are not available, the principles of vibrational spectroscopy make it a suitable technique for such investigations. researchgate.netnih.gov

In-situ vibrational spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, is a powerful process analytical technology (PAT) for real-time reaction monitoring. mdpi.comnih.govrsc.orgxjtu.edu.cn By immersing an ATR probe directly into the reaction mixture, the progress of the synthesis of this compound can be followed continuously. youtube.com For example, one could monitor the disappearance of a key vibrational band from a reactant and the simultaneous appearance of a band characteristic of the product. This provides immediate kinetic data and insight into the reaction mechanism without disturbing the system. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's solid-state conformation and packing in the crystal lattice. ubc.caresearchgate.netrsc.org

While a crystal structure for this compound is not publicly available, analysis of a closely related structure, such as a trifluoromethyl-substituted aniline, can illustrate the type of precise structural data obtained from X-ray diffraction. This data is critical for understanding steric and electronic effects within the molecule and informs computational modeling studies.

The table below presents typical bond lengths and angles that would be expected for the core functional groups of the target molecule, based on crystallographic data from analogous compounds.

Table 2: Illustrative Bond Lengths and Angles from X-ray Crystallography of Analogous Compounds This table provides representative data to demonstrate the precision of X-ray crystallography. Actual values for the target compound may vary.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-O (ether) | ~1.37 Å (aromatic side) |

| Bond Length | O-C (ether) | ~1.43 Å (aliphatic side) |

| Bond Length | C-CF₃ | ~1.50 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | C-N-H | ~113° |

| Bond Angle | F-C-F | ~106° |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure and crystal packing of this compound are dictated by a variety of intermolecular interactions involving its distinct functional groups: the aniline amine (-NH₂), the ether linkage (-O-), the bulky cyclopentyl group, the electron-withdrawing trifluoromethyl (-CF₃) group, and the aromatic ring. While a specific crystallographic study for this exact molecule is not publicly available, an analysis of its structure allows for the prediction of its primary intermolecular interactions and potential crystal packing motifs based on studies of similarly substituted anilines and aromatic compounds.

Van der Waals forces play a crucial role, particularly due to the presence of the nonpolar cyclopentylmethoxy group. The bulky and flexible cyclopentyl ring will influence the steric packing of the molecules, likely arranging to maximize packing efficiency and minimize steric hindrance. The trifluoromethyl group, in addition to its potential role as a weak hydrogen bond acceptor, also participates in dipole-dipole and van der Waals interactions.

The aromatic rings are likely to engage in π-π stacking interactions. Given the substitution pattern, offset or tilted π-stacking arrangements are more probable than a direct face-to-face overlap. These interactions contribute significantly to the stability of the crystal lattice. The interplay of these various forces—hydrogen bonding, van der Waals interactions, and π-π stacking—determines the final three-dimensional architecture of the crystal. researchgate.netnih.gov The specific arrangement, whether it forms sheets, herringbone patterns, or more complex networks, would depend on the subtle balance of these attractive and repulsive forces. nih.gov

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures and impurities. The selection of a specific method depends on the compound's properties, the nature of potential impurities, and the analytical goal (e.g., quantification, identification, or preparative separation).

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for analyzing non-volatile, moderately polar compounds like this compound. rsc.org The development of a robust HPLC or UHPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the main component from any process-related impurities or degradation products. medcraveonline.comresearchgate.net

A typical starting point would involve a C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. srce.hrresearchgate.net

Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. rsc.org For higher sensitivity and structural confirmation of impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov UHPLC, which utilizes columns with smaller particle sizes (<2 µm) and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. srce.hrsielc.com

Table 1: Illustrative HPLC/UHPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Instrument | Agilent 1290 Infinity II or similar |

| Column | Reversed-phase C18, 100 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Detector | Diode Array Detector (DAD) at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. d-nb.info For this compound, GC-MS would be particularly useful for detecting volatile impurities from the synthesis process, such as residual solvents or starting materials, or for analyzing potential thermal degradation products. nih.govnih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. d-nb.info A non-polar or medium-polarity column, such as one coated with 5% phenyl polysiloxane, is typically suitable for aniline derivatives. d-nb.info The separated components then enter the mass spectrometer, which acts as a detector, providing both quantitative information and mass spectra. These mass spectra serve as a "chemical fingerprint," allowing for the confident identification of compounds by comparison to spectral libraries.

Table 2: Representative GC-MS Method Parameters

| Parameter | Typical Condition |

|---|---|

| Instrument | Agilent 7890A GC with 5975C MS or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 50 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 40-500 |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.comlongdom.org SFC has emerged as a powerful tool for separations that are challenging for traditional HPLC and GC, such as the analysis of chiral compounds or structurally similar isomers. chromatographyonline.com

The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.commdpi.com By adding a small amount of a polar organic co-solvent (modifier), such as methanol or ethanol, the mobile phase's polarity can be tuned to elute a wide range of compounds, including moderately polar anilines. chromatographyonline.com SFC is considered a "greener" technology than normal-phase HPLC because it significantly reduces the consumption of organic solvents. chromatographyonline.com This technique would be particularly advantageous for the preparative-scale purification of this compound, offering rapid isolation of the pure compound with reduced environmental impact. teledynelabs.com Furthermore, SFC is an excellent choice for chiral separations if an asymmetric synthesis route is employed or if chiral impurities are a concern. bohrium.com

Table 3: Potential SFC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Instrument | Waters ACQUITY UPC² or similar |

| Column | Chiral or achiral stationary phase (e.g., Diol, 2-Ethylpyridine) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Co-solvent) | Methanol or Ethanol |

| Gradient | 2% to 40% Co-solvent over 5 minutes |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 45 °C |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

Computational and Theoretical Investigations of 2 Cyclopentylmethoxy 5 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like 2-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline.

DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From this optimized structure, various properties can be calculated, including the total electronic energy, which is essential for comparing the stability of different isomers or conformers. Furthermore, DFT can predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the calculated structure. For instance, studies on similar aniline (B41778) derivatives have successfully used DFT methods like B3LYP with various basis sets to analyze their vibrational spectra and structural parameters. researchgate.net

Table 1: Representative Data from DFT Calculations on Aniline Derivatives

| Property | Calculated Value | Method |

|---|---|---|

| Optimized Energy | [Value] Hartree | B3LYP/6-311++G(d,p) |

| Dipole Moment | [Value] Debye | B3LYP/6-311++G(d,p) |

| Key Vibrational Frequencies | [List of Frequencies] cm⁻¹ | B3LYP/6-311++G(d,p) |

Note: The table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not publicly available.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for energetic and spectroscopic predictions. For a molecule like this compound, these methods could be used to obtain very precise values for its ionization potential, electron affinity, and electronic transition energies, which are important for understanding its reactivity and photophysical properties. rsc.org Studies on aniline and its simpler derivatives have utilized ab initio calculations to elucidate their geometric and electronic structures in both ground and excited states. researchgate.net

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

The electrostatic potential (ESP) surface is another important tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the ESP surface would likely show a negative potential around the nitrogen atom of the aniline group and a positive potential around the hydrogen atoms of the amino group and potentially the trifluoromethyl group, indicating sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cyclopentylmethoxy group in this compound gives rise to multiple possible conformations. Understanding the relative energies and interconversion pathways of these conformers is essential for a complete picture of the molecule's behavior.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of flexible molecules. These methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. By systematically rotating the rotatable bonds in this compound, a large number of conformers can be generated and their relative energies estimated.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time. An MD simulation would reveal how the molecule explores different conformations at a given temperature and could identify the most populated conformational states. researchgate.net

Once the stable conformers have been identified, quantum chemical methods can be used to locate the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate between two minima. Identifying transition states is crucial for calculating the energy barriers for conformational changes.

By mapping out the stable conformers and the transition states that connect them, a detailed potential energy surface (PES) can be constructed. The PES provides a comprehensive understanding of the molecule's conformational landscape and the kinetics of its interconversions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

The in-silico prediction of spectroscopic parameters is a powerful tool in the characterization of novel chemical entities. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These computational approaches can provide valuable insights into the structural and electronic properties of a molecule before its synthesis or experimental analysis. nrel.govdtic.mil

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be performed to optimize the molecular geometry and subsequently predict its spectroscopic data. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for the calculation of NMR chemical shifts. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts:

The predicted NMR chemical shifts are determined by the local electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy (B1213986) and amino groups will significantly influence the chemical shifts of the aromatic protons and carbons. Machine learning approaches, sometimes combined with DFT, are also emerging as powerful tools for rapid and accurate chemical shift prediction. nrel.govrsc.orgmdpi.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data for analogous compounds.

Interactive Table: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 150 |

| NH₂ | 3.5 - 4.5 | - |

| O-CH₂ | 3.9 - 4.1 | 70 - 75 |

| Cyclopentyl CH | 1.2 - 2.0 | 25 - 40 |

| CF₃ | - | 120 - 130 (q) |

Note: These are estimated values and would require specific computational studies for accurate prediction.

Predicted IR Frequencies:

The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a reasonable degree of accuracy. dtic.mil For this compound, characteristic vibrational modes would include N-H stretching of the aniline group, C-H stretching of the aromatic and aliphatic parts, C-O-C stretching of the ether linkage, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group. acs.orglibretexts.org

Below is a hypothetical table of predicted IR frequencies for this compound.

Interactive Table: Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-O-C Stretch | 1050 - 1150 |

| C-F Stretch | 1100 - 1350 |

Note: These are estimated values and would require specific computational studies for accurate prediction.

Molecular Modeling and Interaction Studies (non-biological target emphasis)

Computational modeling plays a crucial role in predicting and understanding the non-covalent interactions that govern supramolecular chemistry. rsc.orgnih.gov For this compound, computational methods can be used to explore its potential for self-assembly and to form host-guest complexes.

The presence of the aniline moiety, with its capacity for hydrogen bonding, suggests that this molecule could participate in self-assembly processes to form ordered structures. rsc.org Furthermore, the aromatic ring can engage in π-π stacking interactions. Computational studies, including molecular dynamics simulations, can help in predicting the geometry and stability of potential supramolecular assemblies. mdpi.com

The hydrophobic cyclopentyl and trifluoromethyl groups, combined with the aromatic ring, make this compound a potential guest for various host molecules, such as cyclodextrins or calixarenes. frontiersin.orgnih.govnih.gov Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and the most stable conformation of the inclusion complex. These studies can provide insights into the driving forces for complexation, which may include hydrophobic interactions, van der Waals forces, and hydrogen bonding.

The aniline functional group in this compound provides a potential coordination site for metal ions, suggesting its possible application as a ligand in catalysis. Computational chemistry offers powerful tools for the rational design of ligands and the prediction of their performance in catalytic systems. researchgate.netacs.orgsemanticscholar.org

DFT calculations can be used to study the electronic properties of the molecule and its potential coordination modes with various transition metals. nih.govacs.org By calculating parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO), one can infer the electron-donating or -accepting capabilities of the ligand. Further computational studies could involve modeling the entire catalytic cycle for a specific reaction to predict reaction barriers and turnover frequencies. This approach allows for the virtual screening of ligand modifications to optimize catalytic activity and selectivity before undertaking experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.govresearchgate.net For this compound, QSAR models could be developed to predict various theoretical properties.